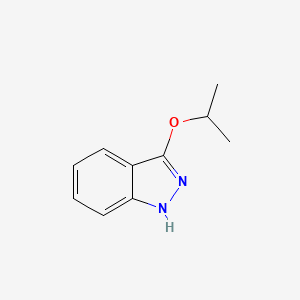

Isopropoxyindazole

Description

Significance of Indazole Heterocycles in Contemporary Chemical Research

Indazole heterocycles are recognized as important building blocks and pharmacophores in medicinal chemistry and drug discovery researchgate.netresearchgate.netpnrjournal.comresearchgate.net. Their derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, antibacterial, anti-HIV, antiarrhythmic, antifungal, and antitumour properties wikipedia.orgmedchemexpress.comnih.govnih.govnih.gov. This diverse biological relevance has led to extensive research into the synthesis and modification of indazole scaffolds to develop new therapeutic agents pnrjournal.comresearchgate.netnih.govnih.govresearchgate.net. Beyond medicinal chemistry, indazoles have also garnered attention in materials chemistry due to their promising photophysical properties researchgate.netresearchgate.netbenthamdirect.com.

Structural Classification and Nomenclature of Indazole Derivatives

The basic indazole structure (C7H6N2) consists of a benzene (B151609) ring fused to a pyrazole (B372694) ring wikipedia.orgresearchgate.netresearchgate.net. The molecule exists in two primary tautomeric forms: 1H-indazole and 2H-indazole wikipedia.orgresearchgate.netpnrjournal.comnih.gov. The numbering convention for indazole typically begins with the nitrogen atom bearing the hydrogen (or substituent) as position 1, followed by the other nitrogen as position 2, and then the carbon atoms of the fused benzene ring researchgate.net.

Substituted indazoles are classified based on the position and nature of the functional groups attached to the core bicyclic system. Isopropoxyindazole is a derivative where an isopropoxy group (-O-CH(CH3)2) is attached to one of the positions on the indazole ring system. The specific properties and reactivity of this compound are influenced by the position of this substituent.

Rationale for Focused Investigation of this compound as a Representative Indazole Analogue

Focusing on a specific indazole analogue like this compound allows for a detailed examination of how a particular substituent influences the chemical properties and potential applications of the indazole scaffold. The isopropoxy group is an ether linkage containing a branched alkyl chain. This type of substituent can impact factors such as solubility, lipophilicity, electronic distribution, and steric hindrance, all of which are crucial in determining the compound's physical properties, reactivity, and interactions in chemical or biological systems. While extensive research exists on indazoles generally, investigating specific, representative derivatives helps to build a comprehensive understanding of structure-activity relationships within this class of compounds. Although specific, detailed research solely on "this compound" might be limited in publicly available literature, its study serves as a case example for understanding the impact of ether substituents on the indazole core. A patent mentions the synthesis of a compound containing a 6-isopropoxy-indazole moiety, indicating its relevance in ongoing chemical research google.com.

Historical Development and Evolution of Research on Indazole Scaffolds

Indazole was first obtained by E. Fischer in 1883 by heating ortho-hydrazine cinnamic acid wikipedia.org. The study of indazole chemistry has evolved significantly since then. Early research focused on the synthesis and basic chemical properties of the core indazole structure. Over time, driven by the discovery of diverse biological activities, research expanded to encompass the synthesis of a wide array of substituted indazole derivatives and the exploration of their pharmacological potential pnrjournal.comresearchgate.net. The development of new synthetic methodologies, including transition metal-catalyzed reactions and green chemistry approaches, has been crucial in enabling the efficient synthesis of complex indazole structures researchgate.netresearchgate.netbenthamdirect.com. The indazole scaffold has become a "privileged structure" in medicinal chemistry, meaning it is a core structure that appears frequently in biologically active compounds pnrjournal.com. The evolution of research reflects a move from basic chemical synthesis to sophisticated drug design and discovery efforts utilizing the indazole framework researchgate.netresearchgate.netresearchgate.net.

Scope and Objectives of the Research Review

This review aims to provide an overview of the chemical compound this compound within the broader context of indazole chemistry. It will discuss the significance of indazole heterocycles, their structural characteristics, and the rationale for studying specific derivatives like this compound. The review will also touch upon the historical progression of indazole research and highlight the importance of understanding the chemistry of substituted indazoles for various applications. The objective is to consolidate available chemical information relevant to this compound and its parent scaffold, emphasizing structural aspects, synthesis approaches applicable to substituted indazoles, and the general chemical significance of this class of compounds, strictly adhering to the provided outline and exclusions.

Structure

3D Structure

Properties

Molecular Formula |

C10H12N2O |

|---|---|

Molecular Weight |

176.21 g/mol |

IUPAC Name |

3-propan-2-yloxy-1H-indazole |

InChI |

InChI=1S/C10H12N2O/c1-7(2)13-10-8-5-3-4-6-9(8)11-12-10/h3-7H,1-2H3,(H,11,12) |

InChI Key |

SUDPRZPFNWYIAD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=NNC2=CC=CC=C21 |

Origin of Product |

United States |

Synthetic Methodologies for Isopropoxyindazole and Its Analogues

Foundational Synthetic Routes to the Indazole Nucleus

The formation of the indazole ring system typically relies on the construction of the fused pyrazole (B372694) ring onto a benzene (B151609) core. Various methodologies have been developed for this purpose, broadly categorized into cyclization, condensation, and annulation strategies.

Cyclization Reactions for Indazole Formation

Cyclization reactions are fundamental to indazole synthesis, involving the formation of a new ring by connecting atoms within the same molecule or between two reacting molecules. A classic approach involves the thermal cyclization of o-hydrazinocinnamic acid to yield 1H-indazole, a method first reported in the early 1880s. researchgate.net Another protocol utilizes the diazotization of o-toluidine (B26562) followed by ring closure involving the methyl group to produce 1H-indazole. chemicalbook.com Diazotization-cyclization has also been successfully applied to o-alkynylanilines to obtain 3-substituted 1H-indazoles. chemicalbook.com

Metal-catalyzed cyclization reactions are also prominent. For instance, a copper-mediated intramolecular Ullmann-type reaction has been used to synthesize 1H-indazoles from hydrazone intermediates derived from ortho-substituted benzene derivatives. thieme-connect.com Electrochemical methods have also emerged, such as the electrochemical radical C(sp2)–H/N–H cyclization of arylhydrazones to synthesize 1H-indazoles. rsc.org Copper(II) salts have been shown to promote oxidative cyclization in the synthesis of 2H-indazoles from arenes bearing both alkyne and triazene (B1217601) functionalities. rsc.org

Condensation and Annulation Strategies

Condensation reactions, involving the joining of two molecules often with the loss of a small molecule like water, are frequently employed in indazole synthesis. The condensation of o-halobenzaldehyde or ketones with hydrazine (B178648) under heating yields 1H-indazoles. chemicalbook.com Similarly, the reaction of 2-hydroxybenzaldehyde or ketone with hydrazine hydrochloride can afford functionalized 1H-indazoles. chemicalbook.com A one-pot, metal-free reaction of 2-aminophenones with hydroxylamine (B1172632) derivatives provides indazoles in good yields. chemicalbook.comorganic-chemistry.org

Annulation strategies, which involve building a ring onto an existing molecular framework, are also key. A [3+2] annulation approach from arynes and hydrazones can construct the 1H-indazole skeleton. organic-chemistry.org Copper-catalyzed reactions of 2-halobenzonitriles with hydrazine carboxylic esters or N'-arylbenzohydrazides can yield substituted 3-aminoindazoles through a cascade coupling-(deacylation-)condensation process. organic-chemistry.org A copper(II) acetate (B1210297) catalyzed reaction of 2-formylboronic acids with diazadicaboxylates, followed by acid or base induced ring closure, provides a method for synthesizing 1N-alkoxycarbonyl indazoles. rsc.orgresearchgate.net One-pot, three-component condensation reactions of 2-bromobenzaldehydes, primary amines, and sodium azide, catalyzed by copper, have been developed for the synthesis of 2H-indazoles. gjesr.comorganic-chemistry.org

Strategies for Regioselective Introduction of the Isopropoxy Moiety

Introducing an isopropoxy group to the indazole nucleus requires careful consideration of regioselectivity, as substitution can occur at various nitrogen or carbon positions. The most common positions for functionalization are the nitrogen atoms (N1 and N2) and the carbon atoms of the fused benzene ring or the pyrazole ring (C3).

O-Alkylation and Etherification Approaches

The introduction of an alkoxy group, such as isopropoxy, typically involves O-alkylation or etherification reactions. For indazoles, this often means functionalizing an oxygen atom that is either part of a hydroxyl group attached to the indazole ring or, more commonly, introducing the alkoxy group via reaction at a nitrogen center followed by potential rearrangement or as part of a pre-formed building block.

Direct O-alkylation of hydroxyindazoles would be a straightforward approach if a hydroxyl group is present. However, information specifically on the O-isopropylation of hydroxyindazoles to form Isopropoxyindazole was not prominently found in the search results.

Etherification approaches on the nitrogen atoms (N-alkylation with an isopropyl source) are more frequently discussed in the context of indazole functionalization, although achieving regioselectivity between N1 and N2 can be challenging.

Direct and Indirect Functionalization at Indazole Nitrogen or Carbon Positions

Regioselective functionalization of the indazole nucleus is a significant area of research due to the presence of multiple reactive sites (N1, N2, and various carbon positions). rsc.orgrasayanjournal.co.in

N-Functionalization: Indazoles exist in tautomeric forms, primarily 1H-indazole and 2H-indazole, with 1H-indazole being generally more stable. nih.govnih.govchemicalbook.comresearchgate.net Alkylation reactions on the indazole nitrogen atoms can lead to a mixture of N1 and N2 substituted products. researchgate.netgoogle.com Achieving regioselectivity is crucial for synthesizing specific indazole derivatives.

Methods for selective N-alkylation have been reported. For instance, regioselective N1-alkylation can be achieved under specific conditions, sometimes influenced by the choice of base, solvent, and substituents on the indazole ring. researchgate.netrsc.org One study reported a selective synthesis of unfunctionalized N1-alkyl indazoles where selectivity was dictated by thermodynamics. rsc.org Conversely, selective N2-alkylation can also be achieved using specific catalysts and alkylating agents, such as the N2-alkylation of 1H-indazoles with alkyl 2,2,2-trichloroacetimidates promoted by trifluoromethanesulfonic acid or copper(II) triflate. organic-chemistry.orggoogle.com The regioselectivity of N-alkylation can be influenced by electronic and steric effects of substituents on the indazole ring and the nature of the alkylating reagent. researchgate.net

Introducing an isopropoxy group via N-functionalization would likely involve N-isopropylation. However, this would result in N-isopropylindazole, not this compound, unless the isopropoxy group is introduced elsewhere on the ring or is part of a precursor that cyclizes to form the indazole with the isopropoxy group in the desired position.

C-Functionalization: Functionalization at the carbon positions of the indazole ring is also possible. Methods for regioselective C-H functionalization of indazoles have been developed. rsc.orgresearchgate.net For example, regioselective C-3 functionalization of indazoles has been achieved via N-sulfonamide rearrangement. rsc.org Late-stage functionalization of 2H-indazoles via C-H activation, including C3-functionalization, has been summarized in recent reviews. researchgate.net

To synthesize this compound, the isopropoxy group would need to be attached to a carbon atom of the indazole ring. This could potentially be achieved through direct C-O bond formation via etherification of a hydroxyindazole (if available and regioselectively achievable) or through cross-coupling reactions or other functionalization methods that introduce the isopropoxy moiety at a specific carbon position. However, specific details on the regioselective introduction of an isopropoxy group directly onto a carbon of the indazole ring to form this compound were not extensively detailed in the general indazole synthesis literature reviewed. The synthesis might involve building the indazole ring system with the isopropoxy group already present on one of the precursor molecules in the desired position.

Synthesis of Key Precursors and Intermediates for this compound Production

The synthesis of this compound would necessitate the preparation of suitable precursors and intermediates that can be cyclized or functionalized to form the final compound with the isopropoxy group in the correct position. Based on the general synthetic routes to indazoles, potential precursors could include ortho-substituted benzene derivatives incorporating the carbon atoms and potentially the nitrogen atoms required for the indazole ring, along with the isopropoxy group.

For instance, if the synthesis involves forming the indazole ring from an ortho-substituted aromatic precursor, this precursor would need to contain the isopropoxy group at the desired position on the benzene ring before cyclization. Examples from general indazole synthesis include using 2-nitrobenzaldehydes, 2-aminotoluenes, 2-acyl-halobenzenes, 2-aminophenyloximes, or 2-formylphenylboronic acids as starting materials. researchgate.netchemicalbook.comrsc.org A precursor for this compound might be a substituted benzene derivative with an isopropoxy group and functionalities that allow for the subsequent formation of the pyrazole ring through reactions like diazotization, condensation with hydrazines, or annulation.

Alternatively, if the isopropoxy group is introduced after the indazole core is formed, the precursor would be a functionalized indazole derivative suitable for O-alkylation or C-functionalization with an isopropyl source. This could involve a hydroxyindazole or a haloindazole at the position where the isopropoxy group is desired. The synthesis of such functionalized indazole intermediates would follow general methods for introducing hydroxyl or halogen groups onto the indazole scaffold.

Advanced Catalytic Approaches in this compound Synthesis

Catalysis plays a crucial role in the efficient and selective synthesis of indazole rings and their functionalization. Advanced catalytic methods, including transition metal catalysis, organocatalysis, and biocatalysis, offer significant advantages in terms of milder reaction conditions, reduced waste generation, and improved yields compared to traditional methods.

Transition Metal-Catalyzed Transformations

Transition metal catalysis has emerged as a powerful tool for the construction of indazole rings and the introduction of various substituents. Numerous transition metals, such as palladium (Pd), copper (Cu), rhodium (Rh), iridium (Ir), cobalt (Co), nickel (Ni), and iron (Fe), have been successfully employed in indazole synthesis. These methods often involve C-H activation/annulation sequences or cross-coupling reactions, allowing for the formation of C-N and N-N bonds necessary for the indazole core.

For instance, palladium-catalyzed reactions are frequently used, including intramolecular C-N bond formation and coupling reactions with arylboronic acids. Copper catalysis is also widely applied, facilitating cyclization reactions and C-N bond formations. Rhodium(III) catalysis has been shown to enable the synthesis of functionalized indazoles through C-H activation and annulation reactions. Other metals like iridium and cobalt have also been explored for their catalytic activity in constructing the indazole framework. While specific examples detailing the synthesis of this compound using these precise catalytic systems in the searched literature are limited, these general methodologies are applicable to the synthesis of substituted indazoles, including those bearing alkoxy groups. A patent mentions the synthesis of a bromo-isopropoxy-indazole derivative, indicating the feasibility of incorporating the isopropoxy group into the indazole structure using established synthetic routes, potentially involving metal catalysis.

Organocatalytic and Biocatalytic Methods

Beyond transition metal catalysis, organocatalytic and biocatalytic approaches are gaining traction in the synthesis of heterocycles like indazoles, offering alternative and often more sustainable routes.

Organocatalysis, which utilizes small organic molecules as catalysts, provides metal-free pathways for various transformations. While specific examples for this compound synthesis via organocatalysis were not prominently detailed in the search results, organocatalysis is recognized as a valuable approach in indazole synthesis, often contributing to improved selectivity and milder conditions.

Biocatalysis, employing enzymes as catalysts, represents a burgeoning field for the synthesis of complex molecules under mild and environmentally friendly conditions, often in aqueous media. A recent development highlights the use of nitroreductase enzymes to trigger indazole formation from 2-nitrobenzylamine derivatives. This enzymatic approach offers a novel route to access indazole skeletons and demonstrates the potential of biocatalysis in this area, although its specific application to this compound would require further investigation.

Green Chemistry Principles in Synthetic Design

The principles of green chemistry are increasingly integrated into the design of synthetic routes for indazoles to minimize environmental impact and enhance sustainability. This involves strategies such as reducing waste generation (atom economy), using less hazardous chemicals and solvents, designing energy-efficient processes, and utilizing catalysts.

In indazole synthesis, green chemistry principles are applied through the development of methods that avoid or reduce the use of toxic transition metals, utilize milder reaction conditions (lower temperatures and pressures), and employ environmentally benign solvents like water or ethanol. Microwave-assisted synthesis, for example, is considered a greener technique that can lead to shorter reaction times and improved yields compared to conventional heating methods. The development of metal-free catalytic processes, including some oxidative cyclizations, also aligns with green chemistry principles. Implementing these principles in the synthesis of this compound can lead to more sustainable and efficient production methods.

Stereochemical Control and Chirality in this compound Synthesis

Stereochemical control is a critical aspect in the synthesis of many pharmaceutically relevant molecules, including chiral indazole derivatives. While the simple this compound structure itself does not possess a chiral center on the indazole ring, substituted indazoles can be chiral, particularly when substituents introduce asymmetry.

Methods for achieving stereochemical control in indazole synthesis often involve catalytic asymmetric reactions, utilizing chiral catalysts or ligands to favor the formation of one enantiomer or diastereomer over the other. For instance, highly enantioselective synthesis of indazoles with a quaternary chiral center at the C3 position has been achieved using copper hydride (CuH) catalysis. These methods demonstrate the ability to control the stereochemistry during the formation of the indazole ring or the introduction of substituents.

Diastereoselective synthesis, which controls the relative stereochemistry in molecules with multiple chiral centers, is also relevant for more complex indazole analogues. Strategies include controlling alkene geometry, optimizing reaction parameters, and using synergistic catalysis. The synthesis and separation of enantiomers of chiral indazole-containing compounds have been reported, highlighting the importance of obtaining enantiopure materials. While direct information on the stereochemical control specifically in the synthesis of chiral this compound analogues was not extensively found, the principles and methods developed for other chiral indazoles are applicable to the synthesis of isopropoxy-substituted chiral indazoles.

Chemical Reactivity and Derivatization Strategies for Isopropoxyindazole

Electrophilic and Nucleophilic Substitution Reactions of the Indazole Ring System

The reactivity of the isopropoxyindazole ring is governed by the interplay between the inherent electronic properties of the bicyclic indazole system and the influence of the isopropoxy substituent. The indazole ring is an aromatic heterocycle with ten π-electrons. beilstein-journals.org It can undergo substitution at the nitrogen atoms or on the carbocyclic (benzene) ring.

Electrophilic Aromatic Substitution:

The indazole ring itself is susceptible to electrophilic substitution reactions such as halogenation, nitration, and sulfonation. nih.gov The isopropoxy group (-O-iPr) is an alkoxy group, which acts as a strong activating group and an ortho, para-director for electrophilic aromatic substitution due to its electron-donating resonance effect. researchgate.net Therefore, in an isopropoxy-substituted indazole, electrophilic attack is predicted to occur preferentially at the positions ortho and para to the isopropoxy group on the benzene (B151609) ring, provided these positions are available.

The precise regioselectivity also depends on the position of the isopropoxy group (e.g., 4-, 5-, 6-, or 7-isopropoxy) and the reaction conditions. For instance, chlorination of 1H-indazole can yield various products like 3-chloro-, 3,5-dichloro-, and 3,5,7-trichloro-1H-indazoles, indicating that multiple sites are reactive. nih.gov The presence of the activating isopropoxy group would further enhance the rate of these substitutions on the benzene portion of the heterocycle.

Nucleophilic Substitution:

Nucleophilic substitution on the indazole ring can occur through several mechanisms. Direct nucleophilic aromatic substitution (SNAr) on the carbocyclic ring is generally difficult unless the ring is activated by potent electron-withdrawing groups (EWGs), such as a nitro group. arkat-usa.orgacs.org The electron-donating isopropoxy group would disfavor this type of reaction.

However, nucleophilic substitution is highly relevant at the nitrogen atoms. The indazole NH is acidic and can be deprotonated to form an indazolide anion, which is a potent nucleophile. Alkylation of this anion typically results in a mixture of N1- and N2-substituted products, with the ratio depending on the reaction conditions and the steric and electronic nature of the electrophile. acs.org This N-alkylation is a cornerstone for building diverse libraries of indazole derivatives. Furthermore, substitution reactions can occur in more complex scenarios, such as the displacement of a leaving group at the C3 position or through mechanisms involving neighboring group participation. orgsyn.org

Table 1: Predicted Reactivity of this compound in Substitution Reactions

| Reaction Type | Reagent Example | Predicted Outcome for this compound | Rationale |

| Electrophilic Aromatic Substitution | |||

| Nitration | HNO₃ / H₂SO₄ | Nitration on the benzene ring, ortho/para to the isopropoxy group. figshare.com | The isopropoxy group is a strong activating o,p-director. researchgate.net |

| Halogenation | Br₂ / FeBr₃ | Bromination on the benzene ring, ortho/para to the isopropoxy group. | The isopropoxy group activates the ring for halogenation. researchgate.net |

| Friedel-Crafts Alkylation | R-Cl / AlCl₃ | N-alkylation is more likely than C-alkylation on the ring. acs.org | The nitrogen atoms are generally more nucleophilic than the activated ring. |

| Nucleophilic Substitution | |||

| N-Alkylation | R-X / Base (e.g., NaH) | Formation of a mixture of N1- and N2-alkylated isopropoxyindazoles. | Deprotonation creates a nucleophilic indazolide anion. acs.org |

| Aryl Substitution (SNAr) | Nu⁻ (e.g., MeO⁻) | Generally unreactive unless strong EWGs are also present. | The isopropoxy group is electron-donating, deactivating the ring for SNAr. acs.org |

Functional Group Interconversions Involving the Isopropoxy Group

The isopropoxy group itself can be chemically modified, providing another avenue for derivatization. The most significant functional group interconversion (FGI) is the cleavage of the isopropyl-oxygen ether bond to yield a hydroxyindazole (an "indazolol"). rsc.org This transformation is valuable as it unmasks a phenolic hydroxyl group, which can serve as a handle for further reactions (e.g., esterification, etherification) or act as a key hydrogen bond donor for biological target engagement.

A standard and effective method for cleaving aryl ethers is treatment with strong Lewis acids, most commonly boron tribromide (BBr₃). semanticscholar.org The reaction proceeds by coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack of the bromide ion on the isopropyl group, releasing the free indazolol upon workup. Other reagents like hydrobromic acid (HBr) can also be employed. This conversion dramatically alters the electronic and steric properties of the substituent, changing it from a moderately bulky, lipophilic ether to a smaller, polar, and acidic hydroxyl group.

Formation of Complex this compound Derivatives for Structure-Activity Relationship Probing

This compound serves as a versatile scaffold for generating libraries of complex derivatives to probe structure-activity relationships (SAR). wipo.int Medicinal chemistry campaigns often synthesize series of analogues where different positions of the this compound core are systematically modified to map the chemical space and optimize biological activity.

Key derivatization strategies include:

N1 and N2 Substitution: As discussed, alkylation or arylation at the N1 and N2 positions is a common strategy. The introduction of varied substituents allows for exploration of pockets in a biological target. Studies have shown that N-methylation can enhance the cytotoxic activity of 3-aryl indazoles.

C3 Substitution: The C3 position can be functionalized through various methods, including lithiation followed by quenching with an electrophile or through transition-metal-catalyzed cross-coupling reactions. The introduction of amides, amines, or other heterocyclic rings at C3 has been crucial for developing potent enzyme inhibitors.

Modification of the Benzene Ring: Further substitution on the carbocyclic ring, often guided by the directing effects of the isopropoxy group, allows for the modulation of properties like solubility, metabolism, and target engagement.

SAR studies on related structures highlight the importance of such modifications. For instance, in a series of isopropoxy allylbenzene (B44316) derivatives developed as lipoxygenase inhibitors, the nature of an amide group attached to the ring was found to be critical for potency. Similarly, for coumarin (B35378) derivatives, O-substitutions and the presence of short aliphatic chains were found to be essential for antifungal activity.

Table 2: Representative SAR Strategies for this compound Derivatives

| Scaffold Position | Modification Strategy | Example Substituent | Goal of Modification / Potential SAR Insight |

| N1/N2 | Alkylation with various alkyl halides | Methyl, Ethyl, Cyclobutyl | Explore hydrophobic pockets; modulate metabolic stability. |

| C3 | Amide coupling with carboxylic acids | Phenylacetamide, Pyridinecarboxamide | Introduce hydrogen bond donors/acceptors; alter vector into solvent-exposed regions. |

| C3 | Suzuki or Stille coupling | Substituted phenyl rings, heterocycles | Probe for additional binding interactions; improve potency. |

| Benzene Ring | Electrophilic substitution (ortho/para to -OiPr) | Halogen (Cl, F), Nitro (NO₂) | Modulate electronic properties (pKa); block metabolic hotspots. wipo.int |

| Isopropoxy Group | Cleavage to hydroxyl group (-OH) | N/A | Introduce a key hydrogen bond donor; increase polarity. semanticscholar.org |

Exploration of Fused and Spiro Ring Systems Incorporating this compound

To explore more rigid and three-dimensional chemical structures, the this compound core can be incorporated into fused or spirocyclic ring systems. These advanced derivatization strategies can lock the molecule into specific conformations, which can be advantageous for binding to biological targets.

Fused Ring Systems: These systems are formed when two rings share a chemical bond (two atoms). Several methods exist for creating fused indazoles. A notable approach involves the intramolecular cyclization of N-(ω-bromoalkyl)indazoles, which can provide facile entry to fused systems. Another powerful method is the single-step synthesis of tricyclic pyridazino[1,2-a]indazolium ring systems from 2-formyl dialkylanilines and hydroxylamine (B1172632). These synthetic routes could be adapted to appropriately substituted isopropoxyindazoles to generate novel, rigid analogues for drug discovery.

Spiro Ring Systems: Spiro compounds feature two rings connected by a single common atom. The synthesis of spiro-indazoles is an active area of research. Efficient protocols have been developed for the construction of spiro[indazole-3,3′-indolin]-2′-ones via a [3 + 2] dipolar cycloaddition of arynes with 3-diazoindolin-2-ones. Other methods include rhodium(III)-catalyzed C–H activation and spiroannulation to construct diverse spirocyclic indazole derivatives. These strategies allow for the creation of complex, three-dimensional structures containing the this compound motif, significantly expanding the accessible chemical space for SAR exploration. nih.gov

Computational Chemistry Applications in Predicting Reactivity and Conformations

Computational chemistry provides powerful tools for understanding and predicting the behavior of this compound and its derivatives, guiding synthetic efforts and rational drug design.

Predicting Reactivity: Density Functional Theory (DFT) is widely used to model the electronic structure of molecules. By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), chemists can predict sites susceptible to electrophilic and nucleophilic attack, respectively. For this compound, DFT calculations can help resolve the regioselectivity of electrophilic substitution on the benzene ring and predict the relative nucleophilicity of the N1 versus N2 positions. Molecular Electrostatic Potential (MEP) maps can also visualize electron-rich and electron-poor regions, offering a more intuitive guide to reactivity.

Conformational Analysis: The isopropoxy group is not conformationally rigid. Computational methods can be used to calculate the rotational energy barrier around the Ar-O and O-iPr bonds to determine the most stable (lowest energy) conformations. This is critical because the spatial orientation of the isopropoxy group can significantly impact how the molecule fits into a binding site.

Structure-Activity Relationship (SAR) Studies: Quantitative Structure-Activity Relationship (QSAR) models use computational descriptors to build statistical models that correlate chemical structure with biological activity. beilstein-journals.org For a series of this compound derivatives, QSAR can identify key physicochemical properties (e.g., lipophilicity, electronic parameters, steric factors) that drive potency. Molecular docking simulations can place proposed derivatives into the 3D structure of a biological target (e.g., a protein kinase), predicting binding modes and energies, thereby rationalizing observed SAR and guiding the design of more potent analogues.

Table 3: Applications of Computational Chemistry to this compound Research

| Computational Method | Application | Information Gained | Reference |

| Density Functional Theory (DFT) | Reactivity Prediction | HOMO/LUMO distributions, charge analysis, prediction of electrophilic/nucleophilic attack sites. | |

| Molecular Electrostatic Potential (MEP) | Visualization of Reactivity | Maps of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. | |

| Conformational Search / Energy Minimization | Conformation Analysis | Identification of low-energy conformations of the isopropoxy group and other flexible side chains. | |

| Quantitative Structure-Activity Relationship (QSAR) | SAR Modeling | Statistical correlation between molecular descriptors and biological activity to guide optimization. | beilstein-journals.org |

| Molecular Docking | Ligand-Protein Interaction | Prediction of binding modes and affinities within a biological target's active site. |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Isopropoxyindazole Analogues

Methodological Framework for SAR and QSAR in Indazole Chemistry

The exploration of indazole derivatives, including those with an isopropoxy substituent, heavily relies on Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies to guide the design of new therapeutic agents. scribd.commonash.edu SAR provides a qualitative framework that connects the modification of a molecule's chemical structure to changes in its biological activity. scribd.comslideshare.net QSAR, on the other hand, is a computational and mathematical approach that seeks to establish a quantitative correlation between the physicochemical properties of a series of compounds and their biological activities. spu.edu.sylongdom.org

In the context of indazole chemistry, the general methodology involves several key steps:

Data Set Selection : A series of indazole analogues with varying substituents and known biological activities (often expressed as IC50 or EC50 values) is compiled. researchgate.netijpsr.com For QSAR, the biological activity is typically converted to a logarithmic scale (e.g., pIC50) to create a linear relationship with the descriptors. spu.edu.sybiolscigroup.us

Descriptor Calculation : A wide range of molecular descriptors are calculated for each analogue. These descriptors quantify various aspects of the molecule's structure and properties, including electronic (e.g., dipole moment, atomic charges), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological characteristics. ijpsr.combiolscigroup.us

Model Development : Mathematical models are generated to correlate the calculated descriptors (independent variables) with the biological activity (dependent variable). mdpi.com A common technique used for this is Multiple Linear Regression (MLR), which creates a linear equation. ijpsr.comnih.gov

Model Validation : The predictive power of the developed QSAR model is rigorously tested. nih.gov This involves internal validation techniques, like cross-validation (q²), and external validation using a test set of compounds that were not used in the model's creation. researchgate.netnih.gov A robust and predictive model is essential for reliably forecasting the activity of novel, unsynthesized compounds. researchgate.netmdpi.com

Studies on indazole derivatives have successfully employed both 2D and 3D-QSAR approaches. For instance, a 2D-QSAR model for indazole derivatives as Tyrosine Threonine Kinase (TTK) inhibitors showed a high correlation coefficient (r²) of 0.9512, indicating a strong relationship between the descriptors and the anticancer activity. researchgate.netlongdom.org Similarly, 3D-QSAR models, which consider the three-dimensional conformation of the molecules, have been developed to understand the steric and electrostatic fields that influence activity, providing a structural framework for designing new inhibitors. nih.govresearchgate.net

Identification of Key Pharmacophoric Elements within Isopropoxyindazole Scaffolds

A pharmacophore is the essential three-dimensional arrangement of structural features that a molecule must possess to interact with a specific biological target and trigger a response. For the indazole scaffold, several key pharmacophoric elements have been identified through extensive research, which are also relevant for this compound analogues. nih.gov

The core indazole ring system is itself a critical pharmacophoric element, recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with multiple receptor types. researchgate.net Key features generally include:

Hydrogen Bond Donors/Acceptors : The nitrogen atoms of the indazole ring can act as hydrogen bond donors (N-H) or acceptors, which are crucial for anchoring the ligand within the active site of a target protein. nih.gov For example, the pyrrolic nitrogen of the indazole ring often acts as a hydrogen bond donor in interactions with kinases. nih.gov

Aromatic/Hydrophobic Regions : The bicyclic aromatic structure of the indazole core provides a scaffold for hydrophobic and π-π stacking interactions with aromatic amino acid residues (like Phenylalanine, Tyrosine, Tryptophan) in the target's binding pocket. nih.govnih.gov

Substituent Positions : The positions on the indazole ring where substituents are placed are critical for modulating activity and selectivity. QSAR studies have highlighted the importance of substitution at positions like R1 (on the indazole nitrogen) and R3. nih.gov For instance, in a study on indazole estrogens, the substituent at the 3rd position was found to be decisive for selectivity towards the beta-estrogenic receptor. nih.gov

A pharmacophore mapping study on indazole derivatives as HIF-1α inhibitors identified a five-point hypothesis (A₁D₂R₃R₄R₅_4), which includes hydrogen bond acceptors (A), donors (D), and aromatic rings (R), providing a template for designing potent inhibitors. nih.govresearchgate.net The specific arrangement and nature of substituents, such as an isopropoxy group, on this core scaffold will further define the molecule's interaction profile.

Influence of the Isopropoxy Substituent on Ligand-Target Interactions

While direct studies focusing exclusively on the isopropoxy group on an indazole ring are limited, the influence of such a substituent can be inferred from broader SAR principles and studies on related alkoxy-substituted indazoles. nih.govresearchgate.net The isopropoxy group (-O-CH(CH₃)₂) can affect ligand-target interactions through several mechanisms:

Steric Effects : The branched and somewhat bulky nature of the isopropoxy group introduces specific steric constraints. Depending on its position on the indazole ring, it can either fit into a corresponding hydrophobic pocket on the target protein, enhancing affinity, or cause steric hindrance that prevents optimal binding. 3D-QSAR studies frequently highlight the importance of steric descriptors, where contour maps show regions where bulky groups increase or decrease activity. longdom.orgresearchgate.net

Electronic Effects : The oxygen atom in the isopropoxy group is electronegative and can act as a hydrogen bond acceptor. This can introduce a new, favorable interaction with hydrogen bond donor residues (e.g., Lysine, Arginine) in the binding site. nih.gov

Hydrophobicity and Solubility : The isopropyl moiety increases the lipophilicity (hydrophobicity) of the molecule. This can enhance binding to hydrophobic pockets within the target protein and also influence the molecule's ability to cross cell membranes. QSAR models often include LogP (a measure of hydrophobicity) as a key parameter, where an optimal level of hydrophobicity is typically required for maximum activity. spu.edu.sy

Conformational Effects : The attachment of an isopropoxy group can influence the preferred conformation of the entire molecule or adjacent functional groups. This can lock the molecule into a more (or less) bioactive conformation, affecting its ability to fit into the receptor's binding site. nih.gov

For example, in the synthesis of 6-methoxy-9-isopropoxy-2H-dibenzo[e,g]indazole, the presence of the isopropoxy group is integral to the molecule's final structure and the intermolecular interactions observed in its crystal form. researchgate.net The specific placement of an alkoxy group like isopropoxy is crucial; its effect is highly dependent on the topology of the target's active site. researchgate.net

Computational Modeling for SAR/QSAR Analysis and Prediction

Computational methods like molecular docking and molecular dynamics (MD) simulations are indispensable tools for analyzing the SAR of this compound analogues at an atomic level. nih.gov

Molecular Docking is a computational technique used to predict the preferred binding orientation of a ligand (e.g., an this compound derivative) to a target macromolecule, such as a protein or enzyme. mdpi.comnih.gov The process involves sampling a large number of possible conformations of the ligand within the protein's active site and scoring them based on their binding affinity. mdpi.com For indazole derivatives, docking studies have been instrumental in:

Identifying key amino acid residues involved in binding. nih.govnih.gov

Visualizing binding modes and crucial interactions like hydrogen bonds and π-π stacking. nih.gov

Ranking potential drug candidates before their synthesis, thus prioritizing experimental efforts. rsc.orgfrontiersin.org

Molecular Dynamics (MD) Simulations offer a more dynamic view of the ligand-receptor complex. nih.gov Following molecular docking, an MD simulation can be run to observe the behavior of the complex over time (typically nanoseconds to microseconds). mdpi.comnih.gov This method provides valuable insights into:

The stability of the predicted binding pose. A stable complex is indicated by low root-mean-square deviation (RMSD) values over the simulation time. mdpi.comnih.gov

The flexibility of both the ligand and the protein's active site upon binding. nih.gov

A more accurate estimation of binding free energies, which complements the scoring functions used in docking. rsc.org Studies on indazole derivatives have used MD simulations to confirm that the most potent compounds remain stably bound within the active site of their target proteins, validating the docking results. nih.govresearchgate.net

Cheminformatics combines computational methods with chemical information to support drug discovery. mdpi.comnih.gov In conjunction with machine learning, it provides powerful tools for building predictive QSAR models for compounds like this compound analogues. nih.govfrontiersin.org

The process involves using a dataset of known active and inactive compounds to train a machine learning algorithm. nih.gov The algorithm learns the complex relationships between the molecular descriptors of the compounds and their biological activity. nih.gov Several machine learning algorithms have been applied in this context:

Random Forest (RF) : An ensemble method that builds multiple decision trees and merges their results to improve predictive accuracy and control for over-fitting. nih.gov

Support Vector Machines (SVM) : A classification algorithm that finds the optimal hyperplane to separate data points into different classes (e.g., active vs. inactive).

Artificial Neural Networks (ANNs) : Computational models inspired by the structure of the human brain, capable of learning highly complex and non-linear relationships within the data. nih.gov

XGBoost : An advanced and efficient implementation of gradient boosting decision trees, often achieving high performance in predictive modeling. nih.gov

These models, once validated, can be used to screen large virtual libraries of novel indazole derivatives to identify those with the highest predicted probability of being active. frontiersin.org For example, machine learning models have been developed to predict the antiviral potential of compounds with high accuracy, demonstrating the power of these methods to accelerate the discovery of new drug candidates. nih.gov This data-driven approach allows researchers to intelligently navigate the vast chemical space and focus synthetic efforts on the most promising molecules. frontiersin.org

Table of Mentioned Compounds

Anti-Parasitic Activity Mechanisms

The indazole core is a recognized pharmacophore in the development of antimicrobial agents. benthamscience.comresearchgate.net Derivatives containing this structure have been investigated for their activity against a range of pathogens, including protozoa and fungi. benthamscience.commdpi.com

Anti-Protozoal Mechanisms of Action

While specific mechanistic studies on this compound compounds are limited, research on related indazole derivatives provides insight into their anti-protozoal potential. Studies on 2H-indazole derivatives have shown potent activity against protozoa such as Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. mdpi.com For instance, certain 2,3-diphenyl-2H-indazole derivatives were found to be significantly more potent than the reference drug, metronidazole, against G. intestinalis. mdpi.com

The proposed mechanisms for anti-parasitic action often involve the modulation of crucial cellular processes within the parasite. direct-ms.orgnih.gov These can include the inhibition of essential enzymes, disruption of cellular structures, or interference with metabolic pathways like iron sequestration. frontiersin.org For example, some indazole N-oxide derivatives have been shown to induce high parasite lysis against various Leishmania and Trypanosoma cruzi species. researchgate.net The activity of these compounds is linked to their electrochemical properties and their ability to inhibit parasitic respiration, suggesting that the generation of oxidative stress may be a key mechanism of action. researchgate.net

| Indazole Derivative Class | Target Protozoa | Observed Potency | Potential Mechanism of Action |

|---|---|---|---|

| 2,3-diphenyl-2H-indazoles | G. intestinalis | Up to 12.8 times more active than metronidazole. mdpi.com | Not fully elucidated; likely involves disruption of essential parasitic pathways. mdpi.com |

| Indazole N-oxides | T. cruzi, Leishmania spp. | High parasitic lysis observed. researchgate.net | Inhibition of parasitic respiration and induction of oxidative stress. researchgate.net |

Anti-Fungal Mechanisms of Action

The this compound scaffold has also been explored for its anti-fungal properties. Research has identified 2,3-diphenyl-2H-indazole derivatives that exhibit in vitro growth inhibition against pathogenic yeasts like Candida albicans and Candida glabrata. mdpi.commdpi.com The mechanism of action is thought to involve the inhibition of key fungal enzymes. For some indazole derivatives, DNA gyrase B has been identified as a potential target, which would interfere with fungal DNA replication and proliferation. mdpi.com The structure-activity relationship studies suggest that substitutions on the indazole ring are crucial for potent inhibitory activity. mdpi.com

Anti-Cancer Activity Mechanisms

The indazole moiety is a prominent feature in a number of approved anti-cancer drugs, where it often serves as a scaffold for kinase inhibitors. rsc.orgmdpi.com The inclusion of an isopropoxy group is a feature of certain potent and selective inhibitors, such as Ceritinib. wikipedia.orgdrugbank.com

Kinase Inhibition Pathways (e.g., MAPK1, Tyrosine Kinases)

This compound derivatives have been central to the development of potent tyrosine kinase inhibitors (TKIs). wikipedia.org A prime example is Ceritinib, which features an isopropoxy-substituted indazole core. Ceritinib is a selective and powerful inhibitor of Anaplastic Lymphoma Kinase (ALK). wikipedia.orgdrugbank.com In certain cancers, such as non-small cell lung cancer (NSCLC), a chromosomal rearrangement leads to the creation of a fusion gene (e.g., EML4-ALK), resulting in a constitutively active ALK fusion protein that drives cancer cell proliferation. drugbank.commusechem.com

Ceritinib functions by competing with ATP for the binding site on the ALK tyrosine kinase domain. nih.gov This inhibition prevents the autophosphorylation of ALK and the subsequent phosphorylation of downstream signaling proteins like STAT3. drugbank.com By blocking this pathway, Ceritinib effectively halts the proliferation of ALK-dependent cancer cells. drugbank.commusechem.com

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK1/2, is a critical signaling cascade that regulates cell cycle progression and survival. nih.govnih.gov This pathway is often downstream of receptor tyrosine kinases like ALK. By inhibiting ALK, this compound-based compounds like Ceritinib indirectly suppress MAPK signaling, contributing to their anti-tumor effects. mdpi.com However, studies have shown that Ceritinib's primary effect is on the ALK-mediated pathway, with less direct impact on ERK signaling compared to other pathways it modulates. nih.gov

| Compound | Primary Kinase Target | Mechanism of Inhibition | Affected Downstream Pathway |

|---|---|---|---|

| Ceritinib | Anaplastic Lymphoma Kinase (ALK) wikipedia.orgdrugbank.com | ATP-competitive inhibitor of the ALK tyrosine kinase domain. nih.gov | Inhibits ALK-mediated phosphorylation of STAT3. drugbank.com |

Modulation of Cellular Signaling Pathways and Gene Expression

The anti-cancer activity of this compound derivatives extends beyond direct enzyme inhibition to the broader modulation of cellular signaling and gene expression. By inhibiting key kinases like ALK, compounds such as Ceritinib trigger a cascade of downstream effects. drugbank.comnih.gov

Inhibition of the ALK signaling pathway prevents the activation of transcription factors like STAT3, which control the expression of genes essential for cell proliferation and survival. drugbank.com Furthermore, studies have shown that Ceritinib can suppress the Akt and nuclear factor κB (NF-κB) signaling pathways. nih.gov The PI3K/Akt/mTOR pathway is a central regulator of cell growth, and its inhibition can lead to cell cycle arrest and apoptosis. frontiersin.org Similarly, the NF-κB pathway is critical for inflammatory responses and cell survival. frontiersin.org By inhibiting these pathways, Ceritinib was found to suppress osteoclast formation, demonstrating an effect on gene expression related to bone metabolism. nih.gov

Anti-Inflammatory Modulatory Mechanisms

The anti-inflammatory properties of indazole derivatives are a significant area of research. nih.govsamipubco.commdpi.comontosight.ai The primary mechanisms identified in preclinical models involve the modulation of key inflammatory pathways, including the inhibition of enzymes and signaling molecules that mediate inflammatory responses.

Studies have shown that certain indazole derivatives exert their anti-inflammatory effects by inhibiting cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of prostaglandins, which are lipid compounds that drive inflammation, pain, and fever. mdpi.comnih.gov In one study, various indazole compounds demonstrated a concentration-dependent inhibition of COX-2, with 5-aminoindazole (B92378) showing the highest activity among the tested compounds. nih.gov The anti-inflammatory action of these derivatives is also attributed to their ability to suppress the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β), and to scavenge free radicals. nih.gov The inhibition of COX-2 and fibroblast growth factor receptor (FGFR) by certain indazole compounds has been linked to anti-inflammatory effects with minimal off-target damage observed in vivo. nih.govresearchgate.net

Table 1: Investigated Anti-Inflammatory Mechanisms of Indazole Derivatives

| Mechanism | Target/Pathway | Observed Effect | References |

|---|---|---|---|

| Enzyme Inhibition | Cyclooxygenase-2 (COX-2) | Reduced prostaglandin (B15479496) synthesis | mdpi.comnih.gov |

| Cytokine Modulation | TNF-α, IL-1β | Inhibition of pro-inflammatory cytokine production | nih.gov |

| Oxidative Stress Reduction | Reactive Oxygen Species (ROS) | Free radical scavenging activity | nih.gov |

| Kinase Inhibition | Fibroblast Growth Factor Receptor (FGFR) | Downregulation of inflammatory signaling | nih.govresearchgate.net |

Anti-Bacterial Action Mechanisms

The indazole scaffold is a component of many compounds developed for their antibacterial properties. nih.govmdpi.comorientjchem.orgorientjchem.orgsciensage.info Preclinical studies have elucidated several mechanisms through which these derivatives can combat bacterial growth and survival.

A prominent mechanism of action is the inhibition of bacterial DNA gyrase (GyrB), a type II topoisomerase that is essential for bacterial DNA replication and a clinically validated antibiotic target. nih.gov A novel class of indazole derivatives, developed through structure-based drug design, has shown excellent enzymatic and antibacterial activity against important Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Another key target is glutamate (B1630785) racemase (GR), an enzyme crucial for the synthesis of the bacterial cell wall component peptidoglycan. semanticscholar.org The absence of this enzyme in mammals makes it a safe target for antibiotics. Indazole derivatives have been identified as inhibitors of GR in Mycobacterium tuberculosis and Bacillus subtilis, demonstrating their potential to disrupt cell wall formation. semanticscholar.org Other studies have documented the broad-spectrum activity of indazole compounds against various bacterial strains, such as Xanthomonas campestris and Escherichia coli, although the precise mechanisms are sometimes still under investigation. orientjchem.orgsciensage.infohep.com.cn

Table 2: Investigated Anti-Bacterial Mechanisms of Indazole Derivatives

| Mechanism | Target/Pathway | Target Organism(s) | References |

|---|---|---|---|

| DNA Replication Inhibition | DNA Gyrase (GyrB Subunit) | Staphylococcus aureus (incl. MRSA), Streptococcus pneumoniae | nih.gov |

| Cell Wall Synthesis Inhibition | Glutamate Racemase (GR) | Mycobacterium tuberculosis, Bacillus subtilis | semanticscholar.org |

| General Antibacterial Activity | Not fully elucidated | Xanthomonas campestris, Escherichia coli, Bacillus megaterium | orientjchem.orgsciensage.info |

Neuroprotective Pathway Interventions

Indazole derivatives have demonstrated significant potential in models of neurodegenerative diseases, acting through various neuroprotective pathways. orientjchem.orgresearchgate.netgoogle.com These compounds have been shown to target enzymes and signaling cascades implicated in the pathology of conditions like Parkinson's and Alzheimer's disease.

One key mechanism is the inhibition of monoamine oxidase B (MAO-B), an enzyme that degrades neurotransmitters like dopamine (B1211576). sci-hub.se By inhibiting MAO-B, these compounds can increase dopamine levels, offering a potential therapeutic strategy for Parkinson's disease. nih.govresearchgate.net Cell-based assays have confirmed that specific pyrimido[1,2-b]indazole derivatives are reversible and competitive inhibitors of human MAO-B and exhibit neuroprotective properties in a 6-hydroxydopamine (6-OHDA) cell culture model of Parkinson's. sci-hub.se

Another neuroprotective pathway involves the inhibition of tau protein hyperphosphorylation. frontiersin.org Abnormal tau phosphorylation leads to the formation of neurofibrillary tangles, a hallmark of several neurodegenerative disorders. The indazole derivative 6-amino-1-methyl-indazole (AMI) was found to protect against MPP+-induced apoptosis in SH-SY5Y cells by decreasing the expression of phosphorylated tau and its upstream kinase, GSK-3β. frontiersin.org Furthermore, some 5-substituted indazole derivatives have been developed as multi-target agents for Alzheimer's disease, simultaneously inhibiting acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and BACE1, while also showing anti-inflammatory and antioxidant effects. nih.gov

Other Investigated Biological Mechanisms (e.g., Anti-depressant, Anti-hypertensive)

The pharmacological versatility of the indazole scaffold extends to other therapeutic areas, including anti-depressant and anti-hypertensive applications. nih.govmdpi.comorientjchem.orgnih.govontosight.ainih.gov

Anti-depressant Mechanisms: Several indazole derivatives have been evaluated for their potential to treat depression. The compound FS-32, an early indazole derivative, was shown to inhibit the reuptake of norepinephrine (B1679862) and exhibit central anti-cholinergic activity, mechanisms distinct from classic tricyclic antidepressants. nih.gov More recent research has focused on developing indazole derivatives as serotonergic agents that act on 5-HT1A and 5-HT2A receptors. acs.org These receptors are known targets for psychedelic and antidepressant drugs. acs.orgmdpi.com Additionally, some indole-bearing azetidinone derivatives, structurally related to indazoles, have been investigated as MAO-A inhibitors, a well-established mechanism for antidepressant action. ijper.org

Anti-hypertensive Mechanisms: Indazole-containing compounds have been identified with properties relevant to treating hypertension. nih.gov Preclinical studies suggest that some derivatives exert vasorelaxant effects, potentially through the release of nitric oxide (NO) and an increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels. researchgate.net Other indazole derivatives have been explored as Rho kinase (ROCK) inhibitors; ROCK is a protein that plays a role in smooth muscle contraction and vascular tone, making it a target for reducing blood pressure. samipubco.comnih.gov

In Vitro and Ex Vivo Model Systems for Mechanistic Elucidation

The investigation of the mechanisms described above relies heavily on a variety of in vitro and ex vivo model systems. These platforms allow for the detailed study of a compound's interaction with specific biological targets and its effects on cellular functions.

Enzyme Assays and Target Binding Studies

Enzyme assays are fundamental tools for quantifying the inhibitory activity of indazole derivatives against specific molecular targets. These assays measure the rate of an enzymatic reaction and how it is affected by the presence of an inhibitor, often yielding an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Researchers have used various types of enzyme assays to study indazole compounds. For instance, luciferase-based luminescent kinase assays (e.g., Kinase-Glo®) have been used to determine the IC50 of indazole derivatives against protein kinase CK2. biopolymers.org.ua Fluorescence-based thermal shift assays (TSA) have been employed to identify inhibitors of bacterial glutamate racemase. semanticscholar.org For kinase inhibitors, such as those targeting EGFR or VEGFR-2, enzymatic assays are crucial for determining potency and selectivity. mdpi.comnih.govchim.it These experimental assays are frequently complemented by computational in silico molecular docking studies, which predict how a compound binds to the active site of a target enzyme, providing insights into structure-activity relationships. derpharmachemica.comafjbs.com

Table 3: Examples of Enzyme Assays Used for Indazole Derivatives

| Assay Type | Target Enzyme Example | Purpose | References |

|---|---|---|---|

| Luminescent Kinase Assay | Protein Kinase CK2, IDO1 | Determine IC50 values for kinase/enzyme inhibition | biopolymers.org.uarsc.org |

| Fluorescence-Based Assay | Cytochrome P450s (CYP2E1) | Determine IC50 and kinetic parameters (Km) | obu.edu |

| Thermal Shift Assay (TSA) | Glutamate Racemase (GR) | Identify binding and stabilization of the target protein | semanticscholar.org |

| Spectrophotometric Assay | Cyclooxygenase (COX) | Measure inhibition of enzyme activity | nih.gov |

Cell-Based Assays and Phenotypic Screening Platforms

Cell-based assays provide a more biologically relevant context than purified enzyme assays by evaluating a compound's effect on living cells. technologynetworks.com These assays can measure a wide range of cellular responses, including viability, proliferation, apoptosis, and the production of signaling molecules.

For indazole derivatives, cell-based assays are used extensively. The MTT assay is commonly used to assess cytotoxicity and anti-proliferative effects against various human cancer cell lines (e.g., HaCaT, HeLa, A549, K562, MCF7). mdpi.commdpi.comresearchgate.netmdpi.com Functional assays, such as measuring the inhibition of lipopolysaccharide (LPS)-induced TNF-α release in whole blood, provide insight into anti-inflammatory activity in a complex biological matrix. mdpi.com In neuroprotection studies, cell lines like SH-SY5Y are used to create models of Parkinson's disease (e.g., by inducing toxicity with MPP+) to test the protective effects of indazole compounds. frontiersin.orgnih.gov

Phenotypic screening represents a powerful, unbiased approach where large libraries of compounds are tested for their ability to induce a desired change in a cell's phenotype, often without prior knowledge of the molecular target. technologynetworks.comenamine.netnih.gov This method has been instrumental in discovering novel indazole-based inhibitors. For example, a phenotypic screen led to the identification of indazole compounds that could inhibit a drug-resistant mutant of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. acs.org Similarly, a high-throughput phenotypic screen of over 100,000 compounds identified a potent indazole sulfonamide with activity against Mycobacterium tuberculosis. researchgate.net These platforms are crucial for discovering compounds with novel mechanisms of action. enamine.netnih.gov

Conclusion

Isopropoxyindazole, as a substituted indazole derivative, represents a class of compounds relevant in contemporary chemical research, particularly within the broad field of heterocyclic chemistry. The indazole scaffold's significance as a privileged structure with diverse applications underscores the importance of studying its derivatives. While specific, extensive research focused solely on "this compound" is not widely reported, its presence in synthetic schemes for more complex molecules highlights its utility as a building block.

Further detailed research into the synthesis, spectroscopic properties, and chemical reactivity of specific this compound isomers would contribute to a deeper understanding of structure-property relationships within the indazole family. Such studies are valuable for the rational design and synthesis of novel indazole-based compounds for various applications in chemistry.

Metabolic Pathways and Preclinical Pharmacokinetics Research of Isopropoxyindazole

In Vitro Metabolic Stability Studies (e.g., Microsomal Stability, Hepatocyte Incubation)

The initial assessment of a compound's metabolic liability is often conducted using in vitro systems that mimic the metabolic environment of the liver. wuxiapptec.com The two most common models are liver microsomes and hepatocytes.

Microsomal Stability: Liver microsomes are subcellular fractions of the endoplasmic reticulum that contain a high concentration of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. nih.gov Stability assays using human liver microsomes (HLM) are a primary tool for investigating Phase I metabolism. In these assays, the isopropoxyindazole compound is incubated with HLMs in the presence of necessary cofactors like NADPH. The rate of disappearance of the parent compound over time is measured, typically by liquid chromatography-mass spectrometry (LC-MS), to determine its in vitro half-life (t½) and intrinsic clearance (Clint). This provides an early indication of how rapidly the compound might be cleared through hepatic metabolism in vivo. For many indazole carboxamide derivatives, these studies have shown that they can be rapidly metabolized. nih.gov

Hepatocyte Incubation: While microsomes are excellent for studying Phase I metabolism, they lack the full complement of enzymes and cofactors present in intact liver cells. Therefore, incubations with cryopreserved or fresh hepatocytes are used to gain a more comprehensive picture of a compound's metabolic fate. nih.gov Hepatocytes contain both Phase I and Phase II enzymes, such as glucuronosyltransferases, allowing for the study of conjugation reactions in addition to oxidative metabolism. nih.gov These studies provide a more complete profile of metabolic clearance and are considered more physiologically relevant than microsomal assays.

The data generated from these in vitro studies are crucial for ranking compounds in early discovery and for building models to predict human pharmacokinetics.

| Parameter | Description | Typical In Vitro System |

| In Vitro Half-life (t½) | The time required for 50% of the parent compound to be metabolized. | Liver Microsomes, Hepatocytes |

| Intrinsic Clearance (Clint) | The measure of the metabolic capacity of the liver for a specific compound, independent of blood flow. | Liver Microsomes, Hepatocytes |

Identification and Characterization of Major Metabolites of this compound

Identifying the metabolites of an this compound compound is critical, as these metabolites may have their own pharmacological or toxicological properties. This process typically involves incubating the parent drug with human liver microsomes or hepatocytes and then analyzing the resulting mixture using high-resolution mass spectrometry (HR-MS). nih.gov

For synthetic cannabinoids containing an indazole core, metabolic pathways are often extensive. nih.gov Studies on related indazole carboxamides have identified several common biotransformations. nih.govnih.gov The major metabolic pathways observed for compounds with this core structure include:

Hydroxylation: This is a common Phase I reaction where a hydroxyl group (-OH) is added to the molecule, often on aliphatic or aromatic rings. For indazole-containing compounds, hydroxylation frequently occurs on various positions of the molecule. nih.govnih.gov

Ester Hydrolysis: If the compound contains an ester functional group, it is often rapidly cleaved by esterase enzymes to form a carboxylic acid metabolite. nih.gov This is a major metabolic pathway for many synthetic cannabinoids.

O-dealkylation: The isopropoxy group itself can be a site of metabolism, where the isopropyl group is removed.

Further Oxidation: Primary metabolites, such as those formed by hydroxylation, can undergo further oxidation to form ketones, aldehydes, or carboxylic acids.

Glucuronidation: This is a Phase II conjugation reaction where a glucuronic acid moiety is attached to the parent compound or its Phase I metabolites, making them more water-soluble and easier to excrete.

One study on the in vitro metabolism of an indazole carboxamide, MDMB-CHMINACA, using human liver microsomes identified twenty-seven different metabolites. The primary biotransformations were hydroxylation and ester hydrolysis. nih.gov Similarly, research on isopropoxy benzene (B151609) guanidine found that hydroxylation was the main metabolic pathway in rat liver microsomes, alongside O-dealkylation, cyclization, and hydrolysis. mdpi.com

| Metabolite Type | Metabolic Reaction | Example from Indazole Derivatives |

| M1 | Hydroxylation | Addition of -OH group to the indazole ring or side chains nih.govnih.gov |

| M2 | Ester Hydrolysis | Cleavage of an ester linkage to form a carboxylic acid nih.gov |

| M3 | O-Dealkylation | Removal of the isopropyl group from the isopropoxy moiety mdpi.com |

| M4 | Glucuronide Conjugate | Attachment of glucuronic acid to a hydroxylated metabolite nih.gov |

Enzyme Systems Involved in this compound Metabolism (e.g., Cytochrome P450 Enzymes, Glucuronosyltransferases)

The biotransformation of this compound compounds is primarily mediated by a variety of enzyme systems.

Cytochrome P450 (CYP) Enzymes: The CYP superfamily of enzymes is responsible for the oxidative metabolism of a vast number of drugs and other xenobiotics. nih.gov Specific CYP isoforms involved in the metabolism of a compound are typically identified using recombinant human CYP enzymes or by using specific chemical inhibitors in HLM incubations. For many drugs, the key enzymes involved in their clearance are CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2. nih.gov The metabolism of various indazole derivatives has been shown to be mediated by multiple CYP450 isoforms. nih.gov Understanding which CYP enzymes metabolize an this compound is crucial for predicting potential drug-drug interactions, where co-administration of another drug could inhibit or induce these enzymes, altering the plasma concentrations of the this compound. fda.govevotec.com

Other Phase I Enzymes: Besides CYPs, other enzymes such as human carboxylesterases (CES) can play a significant role, particularly in the hydrolysis of ester-containing indazole derivatives.

Phase II Enzymes: Uridine diphosphate-glucuronosyltransferases (UGTs) are the primary enzymes responsible for glucuronidation, a major Phase II metabolic pathway. These enzymes conjugate glucuronic acid to the parent compound or its metabolites, facilitating their elimination from the body.

Preclinical Animal Models for Pharmacokinetic Studies

Preclinical animal studies are essential to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME) in a living organism. texilajournal.com These studies help to bridge the gap between in vitro data and human clinical trials.

Rodent models, such as rats and mice, are commonly used for initial in vivo pharmacokinetic studies. After administration of the this compound compound, blood and tissue samples are collected over time to determine its pharmacokinetic profile.

Absorption: The rate and extent to which the compound enters the bloodstream are assessed. Parameters like maximum concentration (Cmax) and time to reach maximum concentration (Tmax) are determined.

Distribution: This refers to how the compound spreads throughout the various tissues and organs of the body. The volume of distribution (Vd) is calculated to understand the extent of tissue uptake.

Excretion: The routes by which the compound and its metabolites are eliminated from the body (e.g., urine, feces) are investigated.

For example, a pharmacokinetic study of isopropoxy benzene guanidine in broilers after oral administration showed significantly higher concentrations in the intestinal content compared to plasma, indicating it is poorly absorbed systemically and primarily acts locally in the gut. nih.gov This type of data is vital for understanding the compound's disposition in the body.

Metabolic Clearance: This is the volume of plasma cleared of the drug per unit of time due to metabolism, primarily by the liver. It is a key parameter that determines the dosing rate required to maintain steady-state concentrations.

Half-Life (t½): This is the time it takes for the concentration of the drug in the plasma to decrease by half. The half-life is a critical determinant of the dosing interval.

Advanced Analytical Methodologies for Isopropoxyindazole Research

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopy is fundamental to the molecular-level investigation of Isopropoxyindazole. By examining the interaction of the molecule with electromagnetic radiation, researchers can confirm its identity, map its atomic connectivity, and identify key functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules like this compound. researchgate.net It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

¹H NMR: Proton NMR is used to identify the number and type of hydrogen atoms. For this compound, the spectrum would show distinct signals for the aromatic protons on the indazole ring and the aliphatic protons of the isopropoxy group (a septet for the CH group and a doublet for the two CH₃ groups). The chemical shifts (δ), measured in parts per million (ppm), and coupling constants (J), measured in Hertz (Hz), reveal the electronic environment and neighboring protons, respectively. wiley-vch.dersc.org

¹³C NMR: This technique provides a spectrum with peaks corresponding to each unique carbon atom in the molecule. beilstein-journals.org It is essential for confirming the carbon skeleton of the indazole ring and the isopropoxy substituent. The chemical shifts in ¹³C NMR are highly sensitive to the local electronic structure, allowing for the differentiation of aromatic, aliphatic, and oxygen-linked carbons. iastate.edu

2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to piece together the molecular structure. nih.govresearchgate.net

COSY establishes correlations between protons that are coupled to each other, helping to map out the spin systems within the aromatic ring and the isopropoxy group. nih.gov

HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom that has a proton attached. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for a Generic this compound Structure Note: These are hypothetical values based on typical shifts for indazole and isopropoxy moieties. Actual values may vary.

| Atom Type | Technique | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|---|

| Aromatic Protons | ¹H NMR | 7.0 - 8.2 | Singlet, Doublet, Triplet |

| Isopropoxy CH | ¹H NMR | 4.5 - 5.0 | Septet |

| Isopropoxy CH₃ | ¹H NMR | 1.2 - 1.5 | Doublet |

| Aromatic Carbons | ¹³C NMR | 110 - 145 | N/A |

| Isopropoxy CH | ¹³C NMR | 68 - 75 | N/A |

| Isopropoxy CH₃ | ¹³C NMR | 20 - 25 | N/A |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It is used to confirm the molecular weight of this compound and can provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, often to within a few parts per million. youtube.com This precision allows for the determination of the elemental formula of this compound, distinguishing it from other compounds that may have the same nominal mass. This is a critical step in confirming the identity of a newly synthesized compound. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This hyphenated technique combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. thermofisher.cn LC-MS/MS is exceptionally sensitive and selective, making it ideal for trace analysis. In this method, the this compound molecule is first ionized and selected (MS1), then fragmented, and the resulting fragment ions are analyzed (MS2). researchgate.net This fragmentation pattern serves as a molecular fingerprint, enhancing the confidence of identification and allowing for quantification at very low levels. nih.gov

IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic structure of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. vscht.cz The resulting spectrum displays absorption bands at specific frequencies (wavenumbers, cm⁻¹) that correspond to particular functional groups. For this compound, IR analysis would confirm the presence of aromatic C-H bonds, C=C and C=N bonds within the indazole ring, and the C-O stretch of the isopropoxy ether linkage. openstax.orgpressbooks.publibretexts.orglibretexts.org

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-O (Ether) | Stretching | 1050 - 1150 |

| N-H (Indazole) | Stretching | 3100 - 3500 (if present) |

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique analyzes the electronic transitions within a molecule. The indazole ring system in this compound acts as a chromophore, a part of the molecule that absorbs UV or visible light. researchgate.net The UV-Vis spectrum shows the wavelengths at which the molecule absorbs light, with the wavelength of maximum absorbance denoted as λmax. This information is useful for quantitative analysis and for selecting an appropriate detection wavelength in HPLC. The absorption is influenced by the solvent and the presence of auxochromes (substituents on the chromophore). youtube.combasicmedicalkey.comyoutube.comyoutube.com

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatography is essential for separating this compound from impurities, reaction byproducts, or other components in a mixture. This separation allows for accurate identification and quantification.